

Aspochracin: A Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspection is a fascinating secondary metabolite originally isolated from the fungus Aspergillus ochraceus.[1] It belongs to the class of cyclic peptides and has garnered attention primarily for its notable insecticidal properties.[1][2] This technical guide provides an in-depth exploration of the chemical structure and absolute stereochemistry of **aspochracin**, compiled from foundational studies. The information is presented to support further research and development efforts in fields such as natural product synthesis, insecticide development, and chemical biology.

Chemical Structure and Elucidation

Aspochracin is a novel cyclotripeptide.[1] Its structure consists of a nine-membered cyclic peptide core attached to a polyunsaturated fatty acid side chain. The elucidation of this structure was achieved through chemical degradation studies and spectroscopic analysis.

The Cyclotripeptide Core

The core of **aspochracin** is formed by three amino acid residues linked by peptide bonds:

- N-methyl-L-alanine
- N-methyl-L-valine



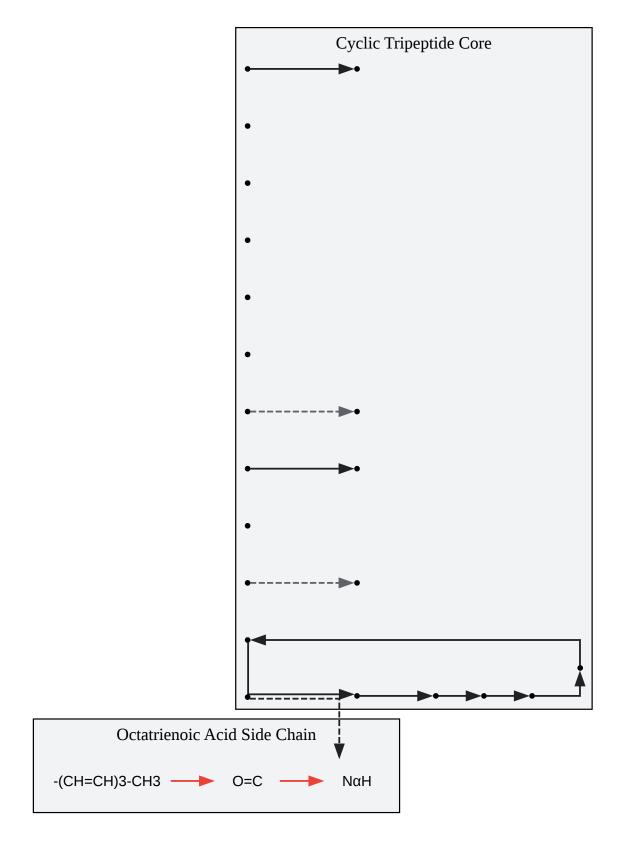
L-ornithine

A unique feature of **aspochracin**'s structure is the nature of its cyclization. Unlike typical cyclic peptides where cyclization occurs through the α -amino and carboxyl groups of the amino acid backbone, **aspochracin** is formed via an amide bond between the carboxyl group of N-methyl-L-valine and the δ -amino group of the L-ornithine side chain.[2] The α -amino group of the L-ornithine residue serves as the attachment point for the acyl side chain.[2]

The Acyl Side Chain

The side chain is an octa-2,4,6-trienoic acid moiety.[1][2] This polyunsaturated chain is crucial for the molecule's insecticidal activity. Studies on hexahydroaspochracin, a derivative where the triene system is fully saturated via hydrogenation, showed a complete loss of insecticidal properties, highlighting the functional importance of the conjugated double bonds.[3]





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Caption: General structure of Aspochracin.

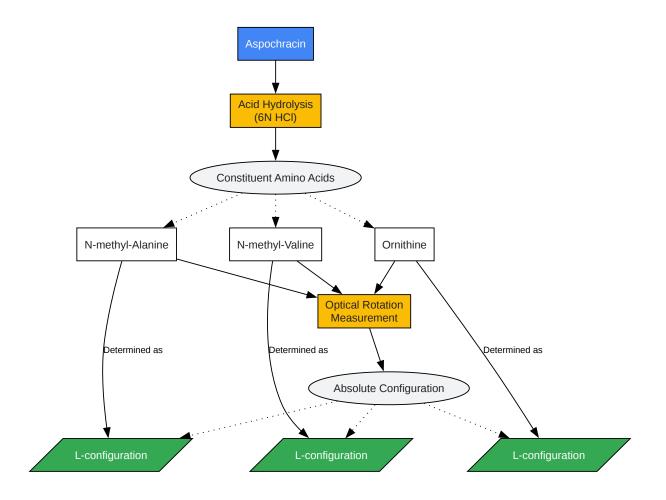


Stereochemistry

The absolute configuration of the chiral centers in **aspochracin** was determined following acid hydrolysis of the molecule to isolate its constituent amino acids. Subsequent analysis by optical rotation measurements confirmed that all three amino acids possess the L-configuration.[1]

- N-methyl-L-alanine
- N-methyl-L-valine
- L-ornithine





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Caption: Stereochemistry determination workflow.

Data Presentation

Table 1: Physicochemical Properties of Aspochracin



Property	Value	Reference
Molecular Formula	C24H36N4O4	[1]
Molecular Weight	444.57 g/mol	Calculated
Appearance	Pale-yellow powder	[2]
Specific Optical Rotation ([α]D)	Value not specified in abstracts, but used to confirm L-configuration of amino acids.	[1]

Table 2: Biological Activity of Aspochracin

Activity Type	Test Organism	Result	Reference
Insecticidal Activity	Silkworm (Bombyx mori)	Minimal concentration of 17 μg/g causes paralysis.	[2]
Insecticidal Activity	Fall webworm (Hyphantria cunea)	Minimal concentration of 17 μg/g causes paralysis.	[2]
Insecticidal Activity	First instar larvae and eggs of silkworm	Demonstrates contact toxicity.	[3]

Experimental Protocols Isolation and Purification of Aspochracin

The original isolation of **aspochracin** from the culture filtrate of Aspergillus ochraceus provides the basis for its purification.[1][2]

- Fermentation: Aspergillus ochraceus is cultured in a suitable liquid medium, such as Czapek-Dox supplemented with yeast extract, under conditions of aeration and agitation.
- Extraction: The culture broth is filtered to remove fungal mycelia. The resulting filtrate is then extracted with an organic solvent, typically ethyl acetate.

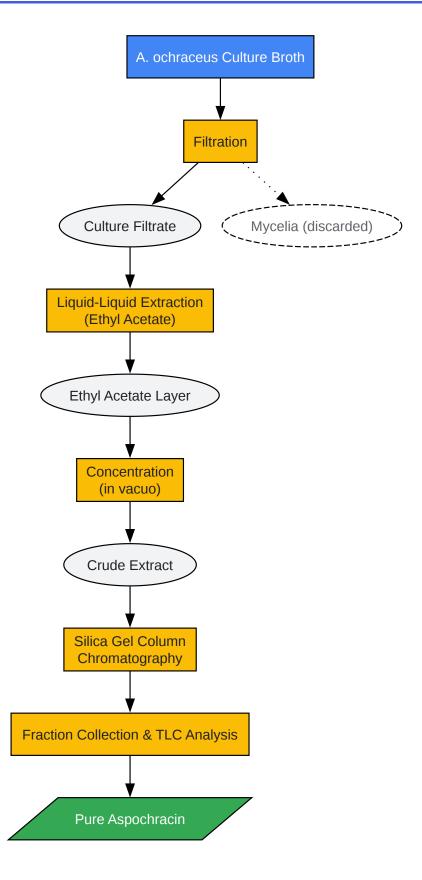
Foundational & Exploratory





- Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude residue.
- Chromatography: The crude extract is subjected to silica gel column chromatography (SiO2 CC) to separate the components.[2] Fractions are collected and monitored by techniques like thin-layer chromatography (TLC).
- Final Purification: Fractions containing **aspochracin** are pooled, concentrated, and may be further purified by recrystallization or additional chromatographic steps to yield the pure compound as a pale-yellow powder.[2]





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Caption: Isolation and purification workflow for Aspochracin.



Structural Characterization Methods

- Acid Hydrolysis: To break the amide bonds and identify the constituent amino acids, the purified aspochracin is hydrolyzed using strong acid (e.g., 6N HCl).[1]
- Amino Acid Analysis: The resulting hydrolysate is analyzed using techniques like paper chromatography and paper electrophoresis to separate and identify the amino acids by comparison with authentic standards (N-methyl-L-alanine, N-methyl-L-valine, L-ornithine).[1]
- Hydrogenation: Catalytic hydrogenation of aspochracin yields hexahydroaspochracin.
 Analysis of this saturated derivative, particularly by mass spectrometry, simplifies the characterization of the cyclic peptide core by removing the complexities of the triene system.
 [1]
- Spectroscopy: Infrared (IR) spectroscopy was used to identify characteristic functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy was employed to characterize the overall structure.[2]

Conclusion

Aspochracin is a structurally unique insecticidal cyclotripeptide from Aspergillus ochraceus. Its key features include a nine-membered ring formed from N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with an unconventional cyclization through the ornithine δ -amino group. An octa-2,4,6-trienoic acid side chain, essential for its biological activity, is appended to the ornithine α -amino group. The stereochemistry of all constituent amino acids has been determined to be 'L'. This comprehensive structural and stereochemical understanding provides a critical foundation for future synthetic efforts, mode-of-action studies, and the development of novel pest control agents.

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References



- 1. tandfonline.com [tandfonline.com]
- 2. Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus PMC [pmc.ncbi.nlm.nih.gov]
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